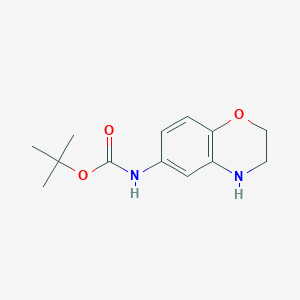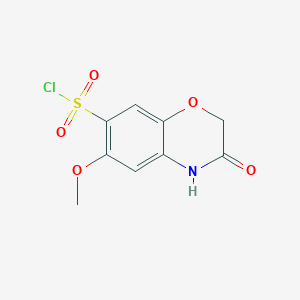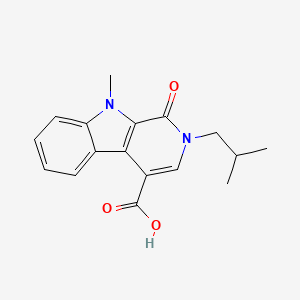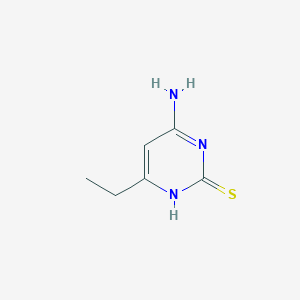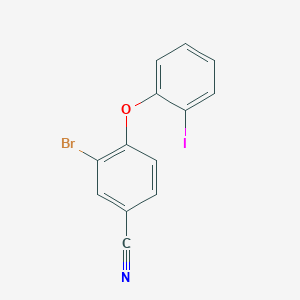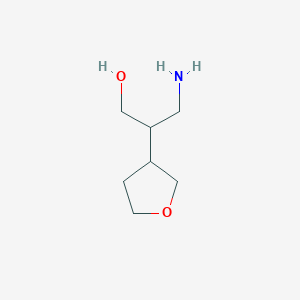
3-Amino-2-(oxolan-3-yl)propan-1-ol
Descripción general
Descripción
3-Amino-2-(oxolan-3-yl)propan-1-ol, also known as 3-amino-1-propanol or 3-AP, is an important class of organic molecules with diverse applications, particularly in pharmaceutical and biotechnological research. It is a primary amine with a hydroxyl group, and is used as a building block in the synthesis of a variety of compounds. 3-AP has a wide range of applications, including in the synthesis of pharmaceuticals, biocatalysts, and other organic molecules.
Aplicaciones Científicas De Investigación
Synthesis of Quinoxaline Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Quinoxaline derivatives have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
- Methods of Application: Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
- Results or Outcomes: The review deals with synthesis and reactions of quinoxaline derivatives as well as their diverse pharmacological and biological properties .
Synthesis of 1-(3-Amino-2-Hydroxypropyl)Indoles
- Scientific Field: Bioorganic Chemistry
- Application Summary: A series of new indole derivatives containing the 3-amino-2-hydroxypropyl group at the nitrogen atom has been synthesized .
- Methods of Application: The synthesis was achieved by the ring-opening of the oxirane cycle of 1-oxiranylmethylindoles .
- Results or Outcomes: Most of the synthesized compounds have been shown to exhibit a high protistocidal activity that several times exceeds that of the reference drug, baikoks (toltrazuril) .
Synthesis of 1-(oxolan-3-yl)propan-2-ol
- Scientific Field: Organic Chemistry
- Application Summary: 1-(oxolan-3-yl)propan-2-ol is a chemical compound with the CAS Number: 1503525-13-0 . It is used in various chemical reactions and syntheses .
- Methods of Application: The specific methods of application would depend on the particular synthesis or reaction being carried out .
- Results or Outcomes: The outcomes would vary depending on the specific reaction or synthesis .
Synthesis of 2-AMINO-3-(1-HYDROPEROXY-1H-INDOL-3-YL)PROPAN-1-OL
- Scientific Field: Bioorganic Chemistry
- Application Summary: This compound is a derivative of 3-Amino-2-(oxolan-3-yl)propan-1-ol and has potential applications in various chemical reactions .
- Methods of Application: The synthesis of this compound would involve specific chemical reactions .
- Results or Outcomes: The outcomes would depend on the specific reaction or synthesis .
Pharmaceutical Testing
- Scientific Field: Pharmaceutical Sciences
- Application Summary: 3-Amino-3-(oxolan-2-yl)propan-1-ol can be used for pharmaceutical testing .
- Methods of Application: The compound can be used in various pharmaceutical tests .
- Results or Outcomes: The outcomes would depend on the specific tests being conducted .
Synthesis of 2-Chloro-3-hydrazinylquinoxaline
- Scientific Field: Bioorganic Chemistry
- Application Summary: 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, has been tested against various strains of Candida and Aspergillus .
- Methods of Application: The compound was tested in vitro and in a murine model for oral candidiasis induced by C. albicans cells ATCC 10231 .
- Results or Outcomes: 2-Chloro-3-hydrazinylquinoxaline demonstrated noteworthy effectiveness when tested against various reference strains of Candida species . It exhibited heightened efficacy, particularly against Candida krusei isolates .
Propiedades
IUPAC Name |
3-amino-2-(oxolan-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-3-7(4-9)6-1-2-10-5-6/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEPRRARHQGPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(oxolan-3-yl)propan-1-ol | |
CAS RN |
1782591-62-1 | |
| Record name | 3-amino-2-(oxolan-3-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
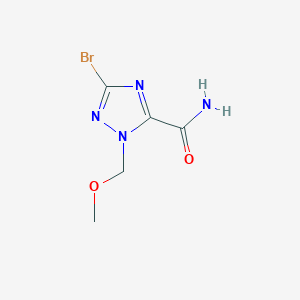
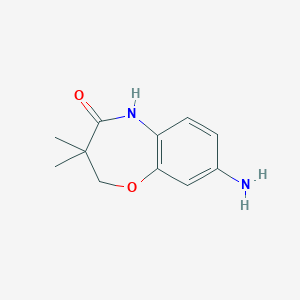
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)
![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)
